2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one
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Overview
Description
2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C12H14O2S and a molecular weight of 222.30 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to a cyclopentanone ring via a sulfanyl linkage. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2-methoxybenzenethiol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group plays a crucial role in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit enzyme activity, contributing to its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)cyclopentan-1-one: This compound lacks the sulfanyl group but shares a similar structure.
2-(2-Methoxyphenyl)cyclopentanone: Another similar compound with slight structural variations.
Uniqueness
2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties.
Biological Activity
2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentanone core substituted with a methoxyphenyl sulfanyl group. Its chemical structure can be represented as follows:
This structure contributes to its unique biological properties, influencing interactions with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
- Metal Chelation : The sulfanyl group may chelate metal ions, altering their availability and activity in biological systems.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung cancer) | 10.0 | Induction of apoptosis |
A375 (Melanoma) | 5.7 | Cell cycle arrest |
HepG2 (Liver cancer) | 15.0 | Inhibition of DNA synthesis |
These findings indicate that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The observed MIC values suggest that this compound possesses significant antibacterial activity, making it a candidate for further development in treating infections.
Case Studies
A notable case study involved the synthesis and evaluation of analogs of this compound. Researchers modified the methoxy group to assess changes in biological activity:
- Analog A : Substituted with a chloro group showed enhanced anticancer activity (IC50 = 4.5 µM against A375).
- Analog B : Substituted with a hydroxyl group exhibited increased antimicrobial efficacy (MIC = 16 µg/mL against Staphylococcus aureus).
These modifications highlight the importance of structural variations in optimizing biological activity.
Properties
Molecular Formula |
C12H14O2S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C12H14O2S/c1-14-10-6-2-3-7-12(10)15-11-8-4-5-9(11)13/h2-3,6-7,11H,4-5,8H2,1H3 |
InChI Key |
TXHIAXORVOIJQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC2CCCC2=O |
Origin of Product |
United States |
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